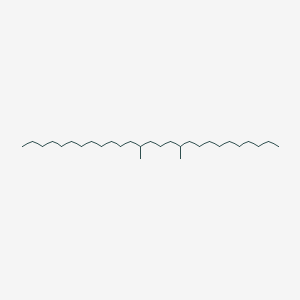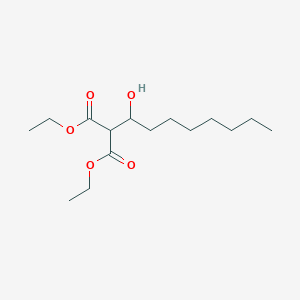
Diethyl (1-hydroxyoctyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (1-hydroxyoctyl)propanedioate is an organic compound that belongs to the class of esters It is derived from propanedioic acid (malonic acid) and features a hydroxyl group attached to an octyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-hydroxyoctyl)propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with an appropriate alkyl halide. The general synthetic route can be summarized as follows:
Formation of Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with 1-bromooctane (an alkyl halide) under nucleophilic substitution conditions to form diethyl (1-octyl)propanedioate.
Hydroxylation: The octyl group is then hydroxylated using an oxidizing agent like osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2) to introduce the hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (1-hydroxyoctyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Diethyl (1-oxooctyl)propanedioate.
Reduction: Diethyl (1-hydroxyoctyl)propanediol.
Substitution: Various esters or ethers depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Diethyl (1-hydroxyoctyl)propanedioate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the preparation of polymers and resins with specific properties.
Biology and Medicine:
Industry: Used in the production of plasticizers, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of diethyl (1-hydroxyoctyl)propanedioate in chemical reactions typically involves the nucleophilic attack of the enolate ion on electrophilic centers. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl propanedioate (Diethyl malonate): Lacks the hydroxyl group and octyl chain.
Diethyl (1-octyl)propanedioate: Similar structure but without the hydroxyl group.
Diethyl (1-hydroxyhexyl)propanedioate: Shorter alkyl chain compared to diethyl (1-hydroxyoctyl)propanedioate.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a long octyl chain, which can impart specific physical and chemical properties, such as increased hydrophobicity and potential for hydrogen bonding.
Propiedades
Número CAS |
65911-49-1 |
|---|---|
Fórmula molecular |
C15H28O5 |
Peso molecular |
288.38 g/mol |
Nombre IUPAC |
diethyl 2-(1-hydroxyoctyl)propanedioate |
InChI |
InChI=1S/C15H28O5/c1-4-7-8-9-10-11-12(16)13(14(17)19-5-2)15(18)20-6-3/h12-13,16H,4-11H2,1-3H3 |
Clave InChI |
SIDBNYQHHAEIRA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(C(=O)OCC)C(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


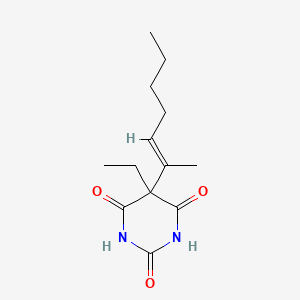
![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)
![9-nitroso-1H-indeno[2,1-b]pyridine](/img/structure/B14467452.png)

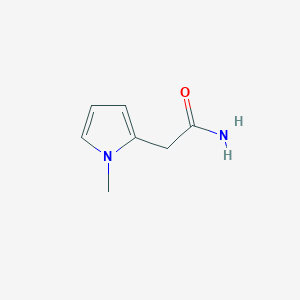
![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
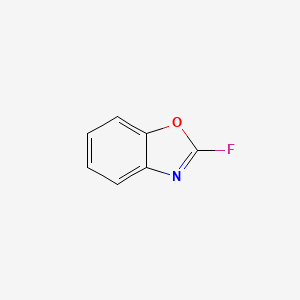

![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
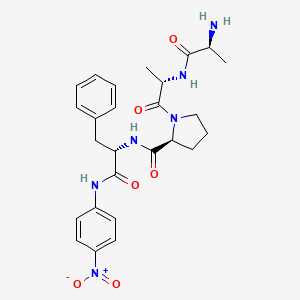

![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
